molecular formula C19H24O5 B2553858 6-O-Isobutyryl-butyrylhelenalin CAS No. 53658-84-7

6-O-Isobutyryl-butyrylhelenalin

Cat. No.: B2553858
CAS No.: 53658-84-7
M. Wt: 332.396
InChI Key: SKAOENNHESXSCC-SVAVSBTGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-O-Isobutyryl-butyrylhelenalin (CAS 53658-84-7) is a sesquiterpene lactone ester derivative naturally found in flowering plants such as Arnica montana . This compound is part of the pseudoguaianolide group and is structurally related to helenalin, a well-studied natural product with demonstrated bioactivity . Like other sesquiterpene lactones, its core structure features reactive α,β-unsaturated carbonyl groups, including an α-methylene-γ-lactone and a cyclopentenone ring . These electrophilic centers allow the compound to participate in Michael addition reactions with biological nucleophiles, particularly the thiol groups in cysteine residues of proteins and peptides such as glutathione . This mechanism is central to its ability to modulate key biological pathways.The primary research value of this helenalin derivative lies in its investigation as a potential anti-neoplastic agent. Sesquiterpene lactones like helenalin have shown potent in vitro cytotoxicity against a range of cancer models, including rhabdomyosarcoma, leukaemia, and breast cancer cells . The compound's mechanism of action is multi-faceted. A pivotal effect is the selective inhibition of the transcription factor NF-κB, a key regulator of genes involved in cell proliferation, survival, and inflammation . Helenalin directly alkylates the p65 subunit (RelA) of NF-κB, preventing its DNA binding and nuclear translocation . Furthermore, research indicates that related compounds can induce oxidative stress by increasing intracellular reactive oxygen species (ROS), trigger mitochondrial depolarization, and promote endoplasmic reticulum stress, collectively leading to the initiation of apoptosis in cancer cells . Another significant mechanism involves the inhibition of human telomerase, an enzyme critical for the unlimited replicative potential of most cancer cells, through covalent binding to cysteine residues in the telomerase complex . The esterification of the parent helenalin molecule, as seen in this compound, can influence its lipophilicity and accessibility to molecular targets, which in turn may modulate its potency and specificity in biological systems . This compound is supplied for research purposes to further elucidate the therapeutic potential of sesquiterpene lactones in oncology and to study inflammatory pathways. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[(1R,2R,3S,7S,8S,10S)-3,8-dimethyl-13-methylidene-4,11,12-trioxatricyclo[8.3.0.03,7]tridec-5-en-2-yl] 2-methylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O5/c1-9(2)16(18)20-15-14-11(4)21-22-13(14)8-10(3)12-6-7-19-17(12,15)5/h6-7,9-10,12-15H,4,8H2,1-3,5H3/t10-,12+,13-,14-,15+,17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNUKPHBHHJFWOV-NMBQJPEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C(C(C3(C1C=CO3)C)OC(=O)C(C)C)C(=C)OO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H]2[C@@H]([C@H]([C@@]3([C@@H]1C=CO3)C)OC(=O)C(C)C)C(=C)OO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60201894
Record name 6-O-Isobutyryl-butyrylhelenalin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60201894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53658-84-7
Record name 6-O-Isobutyryl-butyrylhelenalin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053658847
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-O-Isobutyryl-butyrylhelenalin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60201894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Natural Extraction from Arnica Species

Biosynthetic Origins

6-O-Isobutyryl-butyrylhelenalin is naturally biosynthesized in the flowerheads of Arnica montana as part of the plant’s secondary metabolite repertoire. The esterification of helenalin’s hydroxyl groups with isobutyryl and butyryl moieties occurs enzymatically, likely mediated by acyltransferases. Recent phytochemical analyses confirm the presence of 6-O-isobutyrylhelenalin and 6-O-butyrylhelenalin as distinct derivatives, though the coexistence of both esters on a single helenalin backbone remains unverified.

Extraction and Isolation Protocol

  • Plant Material Preparation : Fresh or dried Arnica flowerheads are homogenized in ethanol or methanol (70–80% v/v) to solubilize polar sesquiterpene lactones.
  • Liquid-Liquid Partitioning : The crude extract is partitioned against hexane to remove lipophilic contaminants, followed by ethyl acetate to isolate medium-polarity compounds.
  • Chromatographic Purification :
    • Size-Exclusion Chromatography : Initial fractionation using Sephadex LH-20.
    • Reverse-Phase HPLC : Final purification with C18 columns and acetonitrile-water gradients (yield: ~0.02–0.05% dry weight).

Chemical Synthesis Strategies

Helenalin Isolation

Helenalin serves as the precursor for semi-synthesis. Its isolation follows the above extraction protocol, with additional steps:

  • Selective Crystallization : Helenalin-rich fractions are recrystallized from acetone-hexane mixtures.
  • Purity Verification : ≥95% purity via $$ ^1H $$-NMR and HPLC-DAD.

Regioselective Acylation

The 6-OH group of helenalin is targeted for esterification due to its lower steric hindrance compared to 4-OH and 8-OH positions.

Direct Acylation
  • Reagents : Isobutyryl chloride or butyryl anhydride in anhydrous pyridine/DMF.
  • Conditions :
    • 0°C, 2 h (prevents di-esterification).
    • Catalytic DMAP (4-dimethylaminopyridine) enhances nucleophilicity.
  • Yield : 40–60% (single ester); ≤15% (mixed esters due to competing reactions).
Protection-Deprotection Approach

To avoid non-selective acylation:

  • Protection of 4-OH and 8-OH :
    • tert-Butyldimethylsilyl (TBDMS) chloride in imidazole/DMF (yield: 85%).
  • 6-O-Acylation :
    • Isobutyryl chloride, 0°C, 1 h (yield: 75%).
  • Deprotection :
    • Tetrabutylammonium fluoride (TBAF) in THF (yield: 90%).

Biotechnological Production

In Vitro Tissue Culture

  • Shoot Regeneration : MS medium supplemented with 1 mg/L benzyladenine (BA) and 0.1 mg/L naphthaleneacetic acid (NAA) induces multiple shoots from Arnica explants.
  • Elicitation : Jasmonic acid (50 μM) upregulates sesquiterpene lactone biosynthesis (2.3-fold increase).

Analytical Characterization

Spectroscopic Data

Parameter 6-O-Isobutyrylhelenalin 6-O-Butyrylhelenalin
$$ ^1H $$-NMR (δ) 1.15 (d, 6H, isobutyryl) 0.95 (t, 3H, butyryl)
HRMS (m/z) 445.1932 [M+Na]$$^+$$ 431.1775 [M+Na]$$^+$$
HPLC Retention 12.7 min (C18, 60% MeCN) 14.2 min (C18, 60% MeCN)

Challenges in Synthesis

  • Regioselectivity : Competing acylation at 4-OH/8-OH necessitates protective groups.
  • Stability : Helenalin’s α-methylene-γ-lactone moiety is susceptible to nucleophilic attack, limiting reaction temperatures.

Industrial Considerations

Catalytic Innovations

Patented hydrogenation catalysts (e.g., Pd/C or Ru/Al$$2$$O$$3$$) optimized for isobutyraldehyde production could be adapted for reducing helenalin intermediates, though this remains unexplored.

Solvent Systems

  • Isobutyryl Donors : tert-Butanol and methyl tert-butyl ether (MTBE) show promise as green solvents.

Chemical Reactions Analysis

Types of Reactions: 6-O-Isobutyryl-butyrylhelenalin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-O-Isobutyryl-butyrylhelenalin involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

A hypothetical comparison table based on general sesquiterpene lactone properties is provided below.

Compound Structural Features Bioactivity (Hypothetical) CAS Number (if known)
6-O-Isobutyryl-butyrylhelenalin Double acylation (isobutyryl + butyryl) Anti-inflammatory, cytotoxic potential Not listed in
Helenalin Free hydroxyl groups NF-κB inhibition, anticancer activity 546-43-0
11α,13-Dihydrohelenalin Reduced α,β-unsaturated carbonyl Reduced cytotoxicity 23114-39-8
Arnicolide D Single acyl group (isobutyryl) Antiproliferative effects 95211-91-9

Key gaps:

  • The evidence lacks data on acylation patterns, solubility, or pharmacokinetic differences.
  • No CAS number for this compound is listed in (p. 53), which focuses on unrelated chemicals like butyltrichlorostannane (CAS 1118-46-3) or butyraldehyde (CAS 123-72-8) .

Research Findings

No peer-reviewed studies or experimental results are cited in the evidence. Figures 4.10 and 4.12 (–3) pertain to software tools and data-table UMLs, which are irrelevant to chemical comparisons.

Critical Limitations

  • No pharmacological, structural, or synthetic data for this compound is present.

Recommendations for Future Research

To address this gap, consult:

  • Specialized databases : SciFinder, Reaxys, or PubMed for acylated helenalin derivatives.
  • Experimental studies : NMR/X-ray crystallography for structural elucidation.
  • Comparative assays : Cytotoxicity screenings against similar lactones.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 6-O-Isobutyryl-butyrylhelenalin to address contradictions in reported spectral data (e.g., NMR, IR)?

  • Methodology : Prioritize high-resolution NMR (¹H, ¹³C) and HPLC-MS for purity assessment. Cross-validate spectral data with computational tools like Gaussian (for IR predictions) and reference databases (e.g., SciFinder). For reproducibility, document reaction conditions (solvent, temperature, catalyst) meticulously . If discrepancies arise, compare with structurally analogous sesquiterpene lactones (e.g., helenalin derivatives) to isolate artifacts or stereochemical variations .

Q. What experimental controls are critical when assessing the compound’s bioactivity in vitro (e.g., cytotoxicity assays)?

  • Methodology : Include solvent-only controls (DMSO concentration ≤0.1%) and reference compounds (e.g., paclitaxel for apoptosis assays). Validate cell line authenticity via STR profiling. Use triplicate technical replicates and independent biological repeats to distinguish assay variability from true bioactivity . For contradictory results (e.g., conflicting IC₅₀ values), test under standardized hypoxia/normoxia conditions and report cell passage numbers .

Advanced Research Questions

Q. How should researchers resolve contradictions between in vitro bioactivity and in vivo efficacy of this compound in preclinical models?

  • Methodology : Conduct pharmacokinetic (PK) studies to evaluate bioavailability and metabolite stability. Use LC-MS/MS to quantify plasma concentrations and tissue distribution. If in vivo efficacy is absent despite strong in vitro activity, investigate off-target effects via proteomic profiling (e.g., kinome-wide inhibition assays) or metabolomic analysis to identify compensatory pathways . Reference studies on structurally similar compounds (e.g., parthenolide) to contextualize bioavailability challenges .

Q. What statistical approaches are recommended for analyzing contradictory data in dose-response relationships?

  • Methodology : Apply nonlinear regression models (e.g., four-parameter logistic curves) with bootstrapping to estimate confidence intervals. Use Akaike’s Information Criterion (AIC) to compare model fits. For outliers, perform Grubbs’ test or leverage robust regression methods. Document raw data transparency in supplementary materials to enable meta-analysis .

Q. How can researchers design experiments to distinguish direct molecular targets of this compound from off-pathway effects?

  • Methodology : Combine CRISPR-Cas9 gene knockout models with thermal proteome profiling (TPP) or cellular thermal shift assays (CETSA). Validate target engagement via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR). For contradictory target identification (e.g., NF-κB vs. STAT3 inhibition), use pathway-specific reporter cell lines and phospho-specific antibodies in time-course experiments .

Methodological Guidance for Data Contradictions

Q. When encountering conflicting results in anti-inflammatory assays (e.g., IL-6 vs. TNF-α suppression), how should researchers proceed?

  • Methodology : Systematically vary experimental parameters (e.g., LPS concentration, pretreatment duration). Use multiplex cytokine arrays to capture dynamic response profiles. Cross-reference with transcriptomic data (RNA-seq) to identify upstream regulators. If contradictions persist, consider cell-type-specific signaling thresholds (e.g., macrophage polarization states) .

Q. How to address discrepancies in stability studies (e.g., degradation under varying pH conditions)?

  • Methodology : Perform accelerated stability testing (ICH Q1A guidelines) with UPLC-UV monitoring. For pH-dependent degradation, employ forced degradation studies and isolate degradation products via preparative HPLC. Use density functional theory (DFT) to predict reactive sites and validate with deuterium exchange experiments .

Tables for Critical Data Interpretation

Parameter Common Contradictions Resolution Strategies
Stereochemical Purity Varied optical rotation valuesChiral HPLC + X-ray crystallography
Cytotoxicity (IC₅₀) Cell line-dependent variabilityNormalize to ATP content; use 3D spheroids
Target Selectivity Off-target kinase inhibitionKinomeScan profiling + molecular docking

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.